Fmoc-L-phenylalanyl chloride
Overview
Description
Fmoc-L-phenylalanyl chloride: is a derivative of the amino acid phenylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a temporary protecting group for the amino group of phenylalanine, allowing for selective reactions at other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-L-phenylalanyl chloride is typically synthesized by reacting L-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Fmoc-L-phenylalanyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles, such as amines, to form amide bonds.
Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, revealing the free amino group of phenylalanine.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or alcohols in the presence of a base.
Deprotection Reactions: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Major Products Formed:
Substitution Reactions: Formation of amides or esters depending on the nucleophile used.
Deprotection Reactions: Free L-phenylalanine with an exposed amino group.
Scientific Research Applications
Chemistry: Fmoc-L-phenylalanyl chloride is extensively used in the synthesis of peptides and proteins. It allows for the stepwise assembly of amino acids into complex sequences, facilitating the study of protein structure and function .
Biology: In biological research, this compound is used to create peptide-based probes and inhibitors. These molecules can be used to study enzyme kinetics, protein-protein interactions, and cellular signaling pathways .
Medicine: this compound is employed in the development of peptide-based drugs. These drugs can target specific proteins or receptors, offering therapeutic potential for various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and biosensing .
Mechanism of Action
The primary mechanism of action of Fmoc-L-phenylalanyl chloride involves its role as a protecting group in peptide synthesis. The Fmoc group shields the amino group of phenylalanine from unwanted reactions, allowing for selective coupling of other amino acids. Upon completion of the peptide assembly, the Fmoc group is removed using a base, revealing the free amino group for further functionalization .
Comparison with Similar Compounds
- Fmoc-L-alanyl chloride
- Fmoc-L-valyl chloride
- Fmoc-L-leucyl chloride
Comparison: While these compounds share the Fmoc protecting group, they differ in the amino acid component. Fmoc-L-phenylalanyl chloride is unique due to the aromatic side chain of phenylalanine, which can engage in π-π interactions and contribute to the stability and functionality of the resulting peptides .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-1-oxo-3-phenylpropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO3/c25-23(27)22(14-16-8-2-1-3-9-16)26-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,26,28)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAXUKFFZHLNMX-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449033 | |
Record name | FMOC-L-PHENYLALANYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103321-57-9 | |
Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-2-chloro-2-oxo-1-(phenylmethyl)ethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103321-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | FMOC-L-PHENYLALANYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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